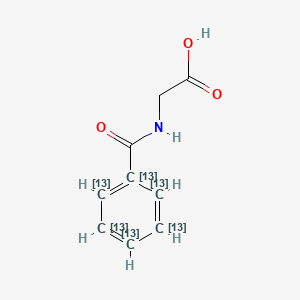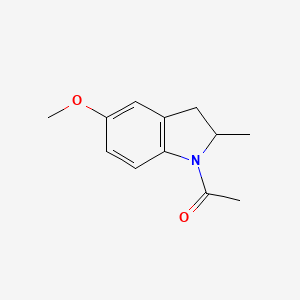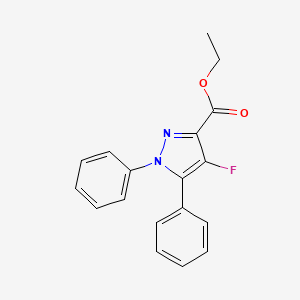
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound features an inner hydrophobic cavity and two hydrophilic openings, making it suitable for forming inclusion complexes with various hydrophobic organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the silylation of the OH-6 groups of beta-cyclodextrin with tert-butyldimethylsilyl chloride. This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the tert-butyldimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same silylation reaction, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be replaced with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the glucopyranose units or the silyl groups.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triphenylphosphine Dibromide: For converting tert-butyldimethylsilyl groups to bromo derivatives.
Fluorinated Species: For removing tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with triphenylphosphine dibromide yields 6-bromo derivatives .
Aplicaciones Científicas De Investigación
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for molecular sensors and switchers.
Biology: Facilitates the delivery of drugs and genes by forming inclusion complexes with hydrophobic molecules.
Medicine: Enhances the solubility and bioavailability of poorly soluble drugs.
Industry: Applied in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This property is exploited in drug delivery systems to improve the solubility and stability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
- Heptakis-(2,6-di-O-methyl)-Beta-cyclodextrin
- Heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-Beta-cyclodextrin
- Octakis-(6-O-tert-butyldimethylsilyl)-Gamma-cyclodextrin
Uniqueness
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is unique due to its specific silylation at the OH-6 positions, which enhances its stability under basic conditions and allows for easy removal of the silyl groups. This makes it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C84H168O35Si7 |
|---|---|
Peso molecular |
1934.8 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,37R,38S,39R,40S,41R,42R,43R,44S,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3/t43-,44-,45-,46-,47-,48-,49-,50-,51+,52+,53+,54?,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-/m1/s1 |
Clave InChI |
SJYXDVWYNHANDJ-FIEKULTQSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



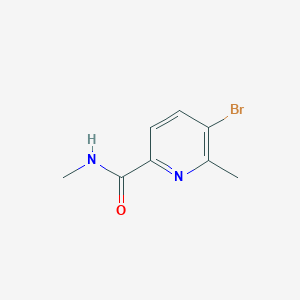
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
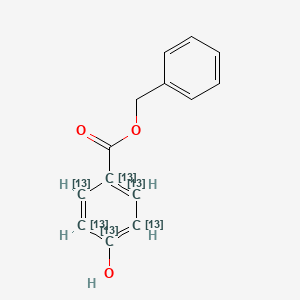
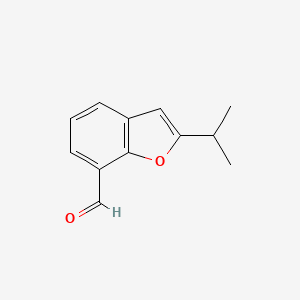
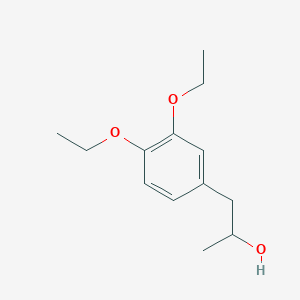
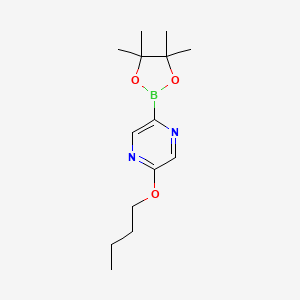
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

